molecular formula C13H17N3S B1479845 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine CAS No. 2098051-07-9

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

Cat. No.: B1479845
CAS No.: 2098051-07-9
M. Wt: 247.36 g/mol
InChI Key: PXDPEDSOIWGDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine is a complex organic compound featuring a thiophene ring and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the indazole ring, followed by the introduction of the thiophene group through a series of substitution reactions. The final step often involves the attachment of the ethan-1-amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the indazole or thiophene rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or indazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction could lead to a fully saturated indazole ring.

Scientific Research Applications

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoethylthiophene hydrochloride: This compound shares the thiophene ring but lacks the indazole moiety.

    Thiophene-3-ethanol: Similar in structure but with an alcohol group instead of the ethan-1-amine group.

Uniqueness

The uniqueness of 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine lies in its combined indazole and thiophene structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-thiophen-3-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c14-6-7-16-12-4-2-1-3-11(12)13(15-16)10-5-8-17-9-10/h5,8-9H,1-4,6-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDPEDSOIWGDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCN)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.